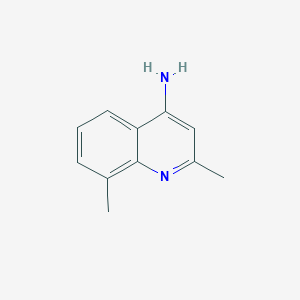

4-Amino-2,8-dimethylquinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govfrontiersin.orgnih.gov Its planarity and the presence of a nitrogen atom allow for a variety of chemical modifications, making it a versatile backbone for the design of new molecules. frontiersin.orgscite.ai This versatility has led to the development of numerous quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.govorientjchem.org

The biological activity of quinoline derivatives is often attributed to their ability to intercalate into DNA, inhibit enzymes, or interact with various biological receptors. scite.airsc.org The specific substitutions on the quinoline ring system play a crucial role in determining the compound's physicochemical properties and its biological or material science applications. frontiersin.org The position and nature of these substituents can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's function.

Research Landscape of 4-Amino-2,8-dimethylquinoline and its Analogues

The research landscape for this compound and its analogues is primarily situated within the broader context of quinoline chemistry. While specific studies on this compound itself are not extensively detailed in publicly available literature, research on closely related analogues provides insight into its potential areas of investigation. For instance, various heteroamine and thio substituted 2,8-dimethylquinolines have been synthesized and studied. researchgate.net The starting material for many of these syntheses is 4-chloro-2,8-dimethylquinoline (B186857), which is then reacted with different amines or other nucleophiles to create a library of derivatives. researchgate.net

The interest in analogues extends to their potential biological activities. For example, research into 4-aminoquinoline (B48711) derivatives has been extensive in the search for new antimalarial agents. nih.gov Furthermore, the substitution pattern on the quinoline ring is critical, with different isomers exhibiting distinct properties. For instance, 7-amino-2,4-dimethylquinoline has been investigated for its fluorescent properties and potential use in bioimaging. evitachem.com The study of various dimethyl-substituted aminoquinolines, such as 4-amino-6,8-dimethylquinoline (B1285052) and 4-amino-2,6-dimethylquinoline, highlights the systematic exploration of this chemical space. synhet.com

Scope and Research Objectives for this compound Studies

The primary research objectives for studying this compound would logically focus on its synthesis, characterization, and the exploration of its potential applications. A fundamental objective is the development of efficient and scalable synthetic routes. General methods for synthesizing 4-substituted quinolines often involve multi-step processes starting from simpler precursors. acs.org

A key area of investigation would be the exploration of its chemical reactivity, particularly at the amino group, to generate a series of novel derivatives. These derivatives could then be screened for various biological activities, drawing parallels from the known pharmacological profiles of other aminoquinoline compounds. ontosight.ai For example, the discovery of 4-amino-8-quinoline carboxamides as inhibitors of the NAD-hydrolyzing enzyme CD38 showcases a potential research direction for analogous compounds. researchgate.net

Furthermore, the physicochemical properties of this compound, such as its solubility, stability, and electronic properties, would be of significant interest. These properties are fundamental to understanding its behavior and potential for use in materials science, for instance, as a building block for more complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 51617-12-0 |

| Appearance | Solid |

| InChI Key | KKAHYNSPPVCKKU-UHFFFAOYSA-N |

| SMILES String | Cc1cc(N)c2cccc(C)c2n1 |

Table generated from data in synquestlabs.comuni.lusigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAHYNSPPVCKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497033 | |

| Record name | 2,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51617-12-0 | |

| Record name | 2,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Amino 2,8 Dimethylquinoline and Its Derivatives

Established Synthetic Pathways to the Quinoline (B57606) Nucleus

Classical methods for constructing the quinoline core have been adapted over time to allow for the synthesis of a wide array of substituted derivatives. These foundational reactions provide the basis for more complex synthetic endeavors.

Friedländer Reaction Modifications for 4-Amino-2,8-dimethylquinoline Synthesis

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. organic-chemistry.org This method is catalyzed by either acid or base and proceeds through an initial condensation followed by a cyclocondensation. organic-chemistry.org

Modifications of the Friedländer reaction offer a versatile approach to substituted quinolines. For instance, the use of various catalysts like trifluoroacetic acid, toluenesulfonic acid, and iodine has been explored to improve reaction efficiency. metu.edu.tr To specifically synthesize a derivative like this compound, a potential precursor would be 2-amino-3-methylacetophenone, which would react with a suitable carbonyl compound. The reaction conditions, particularly the choice of catalyst, can influence the regioselectivity, which is crucial when dealing with unsymmetrical ketones. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| 2-Aminoacetophenone | Ethyl acetoacetate | Nano-catalyst | Reflux | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | High |

| 2-Aminoacetophenone | Acetylacetone | Chloramine-T | Acetonitrile, Reflux, 85°C, 3h | 7-Amino-2,4-dimethylquinoline | 95% |

| 2-Aminobenzophenone | α-Methylene carbonyl | Nano-catalyst | Reflux | Substituted quinoline | - |

This table presents examples of Friedländer-type reactions leading to substituted quinolines.

Skraup and Doebner-von Miller Reaction Adaptations for Substituted Quinolines

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) derivative with glycerol (B35011) and sulfuric acid. scribd.com A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the introduction of substituents onto the pyridine (B92270) half of the quinoline ring. scribd.comresearchgate.net

These reactions are particularly useful for synthesizing quinolines with specific substitution patterns. scribd.com For example, using a substituted aniline, such as 2,3-dimethylaniline, in a Doebner-von Miller reaction could theoretically lead to the formation of 2,8-dimethylquinoline (B75129) derivatives. The regiochemistry of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. scribd.com

| Aniline Derivative | Carbonyl Compound | Conditions | Product |

| Aniline | Glycerol, Sulfuric acid | Heat | Quinoline |

| Aniline | Crotonaldehyde | Acid | 2-Methylquinoline |

| Aniline | Methyl vinyl ketone | Acid | 4-Methylquinoline |

| para-Substituted Aniline | α,β-Unsaturated carbonyl | Acid | 6-Substituted quinoline |

| ortho-Substituted Aniline | α,β-Unsaturated carbonyl | Acid | 8-Substituted quinoline |

| meta-Substituted Aniline | α,β-Unsaturated carbonyl | Acid | Mixture of 5- and 7-substituted quinolines |

This table outlines the general outcomes of Skraup and Doebner-von Miller reactions with different substituted anilines. scribd.com

Cyclization Reactions and Multicomponent Approaches for 4-Aminoquinoline (B48711) Derivatives

Modern synthetic chemistry has seen a rise in the use of cyclization and multicomponent reactions to efficiently construct complex molecules like 4-aminoquinoline derivatives. These methods often offer advantages in terms of atom economy and operational simplicity.

One notable approach is the copper-catalyzed cascade cyclization of 2-aminobenzonitrile (B23959) with nitroolefins, which yields 4-aminoquinolines in moderate to excellent yields under mild conditions. oup.comcornell.eduoup.com This one-pot reaction proceeds through a Michael addition, cyclization, and oxidation sequence. oup.comcornell.eduoup.com Another powerful strategy is the three-component synthesis involving an imidoylative Sonogashira coupling followed by an acid-mediated cyclization, which provides a modular route to substituted 4-aminoquinolines from readily available starting materials. acs.orgnih.gov Multicomponent reactions, such as those involving isocyanides, have also been successfully employed to generate diverse 4-aminoquinoline libraries. capes.gov.brnih.gov

Targeted Synthesis of this compound

The direct synthesis of this compound requires specific strategies that can precisely place the amino and methyl groups at the desired positions on the quinoline core.

Amination Strategies for Halogenated Dimethylquinolines

A common and effective method for introducing an amino group at the 4-position of a quinoline ring is through the nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline. nih.gov This strategy is particularly relevant for the synthesis of this compound, where the starting material would be 4-chloro- or 4-bromo-2,8-dimethylquinoline.

The reaction typically involves treating the halogenated quinoline with an amino source, such as ammonia (B1221849) or an amine, often under elevated temperatures or with the assistance of a catalyst. nih.gov For example, the synthesis of various 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been achieved by first converting a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, into a 4-haloquinoline, which is then subjected to substitution with different amines. acs.orgnih.gov Palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the amination of haloquinolines, offering milder reaction conditions and broader substrate scope. acs.org

A study detailed the synthesis of novel indoloquinolines and benzonaphthyridines starting from 4-chloro-2,8-dimethylquinoline (B186857), which was reacted with various heteroamines. researchgate.net

| Halogenated Quinoline | Amine Source | Conditions/Catalyst | Product |

| 4-Chloro-2,8-dimethylquinoline | Heteroamines | Neat, 180°C | N-heteroaryl-2,8-dimethylquinolin-4-amine |

| 4-Halo-5,8-dimethyl-6-nitroquinoline | Various amines | - | 4-Amino-5,8-dimethyl-6-nitroquinoline derivatives |

| 8-Bromo-2,4-dimethylquinoline | Hindered aniline | Pd(OAc)2/Ligand | N-aryl-2,4-dimethylquinolin-8-amine |

This table provides examples of amination strategies for producing substituted aminoquinolines.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies heavily on the availability of suitably substituted precursors and the efficient transformation of key intermediates. A versatile intermediate for accessing a range of 4-substituted 2,8-dimethylquinolines is 5,8-dimethyl-6-nitro-4-quinolone. acs.orgnih.gov This compound can be converted to the corresponding 4-chloro or 4-bromo derivative, which then serves as a platform for introducing various functionalities at the 4-position, including the amino group. acs.orgnih.gov

The synthesis of this key quinolone intermediate itself is a critical step. While specific details for the synthesis of 5,8-dimethyl-6-nitro-4-quinolone were not found in the provided search results, analogous structures are often prepared through cyclization reactions of appropriately substituted anilines with β-ketoesters, followed by nitration. The subsequent conversion to the 4-halo derivative is typically achieved using reagents like phosphorus oxychloride (for the chloro derivative) or phosphorus oxybromide (for the bromo derivative).

Another important precursor is 4-chloro-2,8-dimethylquinoline, which has been used as a starting material for the synthesis of various derivatives. researchgate.net The synthesis of this chloro-derivative itself would likely start from 2,8-dimethylquinolin-4-ol (B103565) (also known as 2,8-dimethyl-4-quinolone), which can be prepared through methods like the Conrad-Limpach synthesis.

Derivatization and Functionalization Approaches for this compound

Chemical Modifications at the Amino Group

The primary amino group at the C-4 position of 2,8-dimethylquinoline is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a diverse range of derivatives.

Key modifications include N-acylation, N-arylation, and the formation of urea (B33335) and thiourea (B124793) derivatives. Acylation is a common strategy to produce amides. For instance, the reaction of a 4-aminoquinoline with an acyl chloride or anhydride (B1165640) can yield the corresponding N-acyl derivative. nih.govmdpi.com A general method for amide synthesis involves the coupling of amines with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The synthesis of N-aryl derivatives can be achieved through coupling reactions. One specific example involves the reaction of 4-chloro-2,8-dimethylquinoline with various heteroaromatic amines, such as 6-aminobenzothiazole, under neat conditions at high temperatures (180 °C) to yield the corresponding N-heteroaryl-4-amino-2,8-dimethylquinoline intermediate. nih.gov

Furthermore, the amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. tubitak.gov.trscirp.org These reactions are typically carried out by stirring the this compound with the appropriate isocyanate or isothiocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. tubitak.gov.tr The synthesis of sulfonamides represents another important modification, generally achieved by reacting the amine with a sulfonyl chloride in the presence of a base. saspublishers.comijarsct.co.in

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Arylation | Heteroaromatic amine (e.g., 6-aminobenzothiazole), neat, 180 °C, 30 mins | N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine | nih.gov |

| Amide Formation (Coupling) | Carboxylic acid, DCC, DMAP, CH2Cl2, 0 °C to room temperature | N-Acyl-4-amino-2,8-dimethylquinoline | nih.gov |

| Urea Formation | Aryl/Alkyl isocyanate, THF, room temperature | N-((2,8-dimethylquinolin-4-yl)carbamoyl) derivative | tubitak.gov.trgoogleapis.com |

| Thiourea Formation | Aryl/Alkyl isothiocyanate, THF, room temperature | N-((2,8-dimethylquinolin-4-yl)carbamothioyl) derivative | tubitak.gov.trtandfonline.com |

| Sulfonamide Formation | Arylsulfonyl chloride, base (e.g., Na2CO3), water | N-(2,8-dimethylquinolin-4-yl)benzenesulfonamide derivative | saspublishers.comnahrainuniv.edu.iq |

Substituent Introduction on the Quinoline Ring System

Introducing new substituents onto the carbocyclic ring of this compound can significantly alter its electronic and steric properties. Electrophilic aromatic substitution is a primary method for this functionalization, with the position of substitution being directed by the existing amino and methyl groups.

The amino group at C-4 and the methyl group at C-8 are activating, ortho-, para-directing groups. However, the regiochemical outcome of electrophilic substitution on the 2,8-dimethylquinoline core is complex. For the related 2,4-dimethylquinoline, nitration with nitric acid in sulfuric acid yields a mixture of the 6-nitro and 8-nitro isomers. acs.org For 8-aminoquinoline (B160924) derivatives, the amino group often directs electrophiles to the C-5 and C-7 positions. smolecule.com Given these precedents, electrophilic attack on this compound is expected to occur on the benzene (B151609) ring portion of the molecule, likely at the C-5 or C-7 positions, influenced by the strong activating effect of the C-4 amino group.

Halogenation, such as bromination, is a common electrophilic substitution reaction. While specific studies on this compound are limited, bromination of 8-substituted quinolines often occurs at the C-5 position. researchgate.net For example, bromination of 7-chloro-3,8-dimethylquinoline (B3058645) has been achieved using bromine in 1,2-dichlorobenzene. google.com The use of N-bromosuccinimide (NBS) is also a standard method for bromination of activated aromatic rings.

Sulfonation of quinoline itself with oleum (B3057394) at elevated temperatures primarily yields quinoline-8-sulfonic acid. scribd.com For substituted quinolines, the reaction conditions and directing effects of existing groups are critical. Ruthenium-catalyzed C-5 sulfonation of N-alkyl-8-aminoquinolines has been reported, demonstrating modern approaches to regioselective functionalization. rsc.org

| Reaction Type | Typical Reagents and Conditions | Expected Product Position(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, low temperature | C-5 and/or C-7 | acs.orgsmolecule.com |

| Bromination | Br₂, solvent (e.g., CCl₄, CH₂Cl₂); or NBS, initiator | C-5 and/or C-7 | researchgate.net |

| Sulfonation | Fuming H₂SO₄ (oleum) or Chlorosulfonic acid | C-5 and/or C-7 | scribd.com |

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Quinoline N-oxide derivatives | |

| Reduction | H₂, Pd/C catalyst | Tetrahydroquinoline derivatives |

Heterocyclic Ring Fusion Strategies involving this compound

Fusing additional heterocyclic rings onto the this compound framework creates complex, polycyclic systems with potential applications in materials science and medicinal chemistry. These strategies often utilize the reactivity of both the amino group and the adjacent C-3 position or other reactive sites on the quinoline nucleus.

A notable strategy involves the synthesis of indoloquinolines. This can be achieved by first reacting 4-chloro-2,8-dimethylquinoline with a heteroaromatic amine, such as 6-aminobenzothiazole, to form an N-substituted-4-amino-2,8-dimethylquinoline intermediate. nih.gov This intermediate can then undergo an intramolecular cyclization catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) to yield a fused indoloquinoline system, specifically 4,6-dimethyl[b]thiazolo-12H-indolo[3,2-c]quinoline. nih.gov

Another significant class of fused systems are the pyrimido[4,5-b]quinolines. These are often synthesized from 4-aminoquinoline-3-carbonitrile, -ester, or -amide precursors through intramolecular cyclization. scispace.com The synthesis can also proceed from 2-chloro-3-formylquinolines reacting with urea or thiourea. scispace.com Multi-component reactions involving 6-aminouracils, aldehydes, and cyclohexanone (B45756) derivatives are also employed to construct this fused ring system. dntb.gov.uaacs.org

The formation of oxazolo[4,5-c]quinolines is another synthetic possibility. These are typically prepared from 3-amino-4-hydroxyquinolinone derivatives which undergo cyclization with various electrophiles like acid anhydrides or acyl chlorides. tandfonline.com While starting from a different quinoline precursor, this highlights a general strategy for fusing a five-membered oxazole (B20620) ring to the quinoline core.

| Fused Heterocycle | Synthetic Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Indolo[3,2-c]quinoline | Intramolecular Pd-catalyzed cyclization | N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine, Pd(OAc)₂, Cs₂CO₃, DMF | nih.gov |

| Pyrimido[4,5-b]quinoline | Intramolecular cyclization of functionalized 4-aminoquinolines | 4-Aminoquinoline-3-carbonitrile or -carboxamide derivatives | scispace.comrsc.org |

| Pyrimido[4,5-b]quinoline | Multi-component reaction | 6-Aminouracil, aldehyde, dimedone, DABCO catalyst | acs.org |

| Oxazolo[4,5-c]quinoline | Cyclization of an aminoquinolinone | 3-Amino-4-hydroxyquinolinone, acid anhydride/acyl chloride | tandfonline.com |

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,8 Dimethylquinoline Analogues

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint" of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of functional groups within a molecule. For derivatives of 4-amino-2,8-dimethylquinoline, FT-IR spectra provide clear evidence for key structural features.

In the analysis of N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine, a key analogue, the FT-IR spectrum reveals distinct frequencies corresponding to specific functional groups. researchgate.net The spectrum showed significant absorption bands at 3250 cm⁻¹, which is characteristic of the N-H stretching vibration of the amino group. researchgate.net Additionally, bands observed at 1606 cm⁻¹ and 1540 cm⁻¹ are attributed to the C=N stretching vibrations within the quinoline (B57606) and benzothiazole (B30560) ring systems. researchgate.net These specific absorptions confirm the presence of the amino group and the heterocyclic ring structures. Other quinoline derivatives also show characteristic bands for the quinoline ring's C=C vibrations in the 1610–1520 cm⁻¹ region. plos.org

Table 1: Characteristic FT-IR Vibrational Frequencies for N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3250 | N-H stretch | Secondary Amine (-NH) | researchgate.net |

| 1606 | C=N stretch | Imine / Heterocycle | researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecular skeleton and stereochemistry can be assembled.

¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in a molecule.

For the analogue N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine, the ¹H NMR spectrum (recorded in DMSO-d6) shows distinct singlets for the two methyl groups. The C2-CH₃ protons appear at δ 2.61 ppm, while the C8-CH₃ protons are found at δ 3.17 ppm. researchgate.net The proton on the C3 position of the quinoline ring (C3-H) is observed as a singlet at δ 6.82 ppm. researchgate.net A notable feature is the appearance of two broad singlets at δ 11.08 and 12.73 ppm, which are attributed to the C4-NH proton, suggesting the presence of amino and imino tautomeric forms in solution in a 1:1 ratio. researchgate.net Studies on related anilinoquinolines derived from 4-chloro-2,8-dimethylquinoline (B186857) also highlight a significant deshielding effect for the C₅-H proton. researchgate.net

The ¹³C NMR spectrum of the same analogue confirms the presence of 18 distinct carbon atoms, consistent with its proposed structure. researchgate.net In the related compound 4-amino-2-methylquinoline, the methyl carbon (C-CH₃) resonates at δ 25.2 ppm, while the quinoline carbons span a range from approximately δ 103.9 to 159.3 ppm. rsc.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 2.61 | Singlet | C2-CH₃ | researchgate.net |

| 3.17 | Singlet | C8-CH₃ | researchgate.net |

| 6.82 | Singlet | C3-H | researchgate.net |

| 11.08 | Broad Singlet | C4-NH (amino form) | researchgate.net |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and confirming molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, in a substituted quinoline ring, COSY spectra would map the coupling relationships between the aromatic protons on the benzene (B151609) and pyridine (B92270) rings, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the ¹³C signal for each protonated carbon based on the known ¹H assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of a molecule. researchgate.netresearchgate.net For example, an HMBC spectrum could show a correlation from the C2-CH₃ protons to the C2 and C3 carbons and from the C4-NH proton to the C3, C4, and C4a carbons, thereby confirming the core structure of the 4-amino-2-methylquinoline framework. researchgate.net

While specific 2D NMR data for this compound was not found, these techniques are routinely used to verify the structures of such derivatives. researchgate.netmolaid.com

The choice of solvent can significantly influence the spectroscopic properties of a molecule, particularly in NMR. For 4-aminoquinoline (B48711) derivatives, solvent effects can manifest in several ways:

Proton Exchange: The protons of the amino group (-NH₂) can undergo chemical exchange with deuterated solvents (like D₂O or CD₃OD). This can lead to a broadening of the NH₂ signal or its complete disappearance from the ¹H NMR spectrum, as the protons are replaced by deuterium. plos.org In the case of N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine, using an aprotic solvent like DMSO-d6 allowed for the observation of the NH protons. researchgate.net

Chemical Shift Perturbations: The polarity and hydrogen-bonding capability of the solvent can alter the electron density around certain nuclei, causing shifts in their resonance frequencies.

Molecular Association: In some cases, the solvent can mediate intermolecular interactions. For certain antimalarial 4-aminoquinoline drugs, the solvent environment plays a crucial role in their self-association through π-π stacking, a phenomenon that can be studied by monitoring concentration-dependent changes in NMR chemical shifts. acs.org However, in other contexts, such as the study of heme-binding interactions, solvents like DMSO may not significantly affect the binding process itself. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. ub.eduuni-saarland.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing molecular conformation, bond lengths, and bond angles with high precision. uol.de

For instance, the single-crystal X-ray diffraction analysis of 7-amino-2,4-dimethylquinolinium formate (B1220265) confirms the protonation of the quinoline ring's nitrogen atom. researchgate.net The compound crystallizes in a well-defined system, and its structural parameters offer a model for understanding how the aminodimethylquinoline framework is organized at the atomic level.

Interactive Table: Crystallographic Data for 7-Amino-2,4-dimethylquinolinium Formate researchgate.net Below is a summary of the crystallographic data obtained for this derivative. Users can sort the data by clicking on the column headers.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃N₂⁺·CHO₂⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.163(2) |

| b (Å) | 18.046(4) |

| c (Å) | 8.041(2) |

| β (°) | 108.01(3) |

| Volume (ų) | 1125.3(5) |

| Z (Formula units/cell) | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces that lead to the formation of a stable, ordered supramolecular assembly. In the crystal structures of 7-amino-2,4-dimethylquinolinium salts, hydrogen bonding and π–π stacking interactions are the dominant forces. researchgate.net

The protonated nitrogen atom of the quinoline ring and the amino group act as hydrogen bond donors, forming strong N—H⋯O interactions with the formate anion. researchgate.net These interactions link the molecules into complex three-dimensional networks. researchgate.net Additionally, weak C—H⋯O and C—H⋯N hydrogen bonds contribute to the stability of the crystal packing. researchgate.net

Furthermore, the planar quinoline ring systems participate in π–π stacking interactions, another key factor in the supramolecular assembly. researchgate.net These interactions, where the aromatic rings are arranged in a parallel or near-parallel fashion, are crucial in stabilizing the crystal lattice of these quinolinium salts. researchgate.net The interplay of these noncovalent forces dictates the final three-dimensional architecture of the crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Electronic Spectroscopy and Photoemission Studies

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption of electromagnetic radiation. nanoqam.ca Techniques like UV-Visible and photoemission spectroscopy are invaluable for characterizing the electronic properties of chromophoric systems such as this compound.

The absorption of ultraviolet and visible light by organic molecules typically involves the excitation of π electrons or non-bonding (n) electrons to higher-energy anti-bonding (π*) orbitals. nanoqam.ca Molecules containing unsaturated functional groups, known as chromophores, are responsible for these absorptions. nanoqam.ca The quinoline ring system is an inherent chromophore, and its absorption spectrum is modulated by substituents.

Studies on aminoquinolines demonstrate the significant influence of the amino group on the electronic absorption spectrum. researchgate.net Compared to the parent quinoline molecule, aminoquinolines exhibit absorption bands that are shifted to longer wavelengths (a bathochromic shift), which is indicative of the amino group's electron-donating nature extending the π-conjugated system.

Similarly, the position of methyl groups also impacts the electronic structure. Research on chloro-dimethylquinoline-carboxaldehyde isomers shows that altering the methyl group's position from C7 to C8 can shift the absorbance maxima. researchgate.net For example, 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde has an absorbance maximum at 313 nm, while the 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde isomer absorbs at 365 nm. researchgate.net This highlights the sensitivity of the electronic structure to the substitution pattern.

Interactive Table: UV-Visible Absorption Maxima (λmax) for Quinoline Derivatives This table presents λmax values for related quinoline chromophores, illustrating the effects of different substituent groups.

| Compound | Solvent/Phase | λmax (nm) | Transition Type | Reference |

| Quinoline | Gas Phase | 276, 311 | π → π | cnr.it |

| Aminoquinoline | Ethanol | ~340 | π → π | researchgate.net |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | 313 | π → π | researchgate.net |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | 365 | π → π | researchgate.net |

Photoemission Spectroscopy (PES) is a powerful technique that provides direct information about the electronic structure of a material by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. cnr.itresearchgate.net X-ray Photoelectron Spectroscopy (XPS), a subset of PES, uses X-rays to probe core-level electrons, providing data on the elemental composition and the chemical environment of atoms. aps.org

Investigations of 4-aminoquinoline by PES have provided a detailed assignment of its electronic structure. cnr.it The XPS spectrum reveals distinct binding energies for the core-level electrons of carbon (C 1s) and nitrogen (N 1s), which are sensitive to the local chemical bonding. researchgate.net For 4-aminoquinoline, the carbon atom C4, which is bonded to the amino group, shows a distinct peak at a binding energy of 291.75 eV. cnr.it This is different from other carbon atoms in the quinoline ring, demonstrating the effect of the amino substituent. cnr.it

The valence and core-level spectra, supported by theoretical calculations, allow for a full assignment of the molecular orbitals and a comprehensive analysis of the electronic structure compared to the parent quinoline molecule. cnr.it

Interactive Table: Core-Level Binding Energies for 4-Aminoquinoline cnr.it The following table summarizes the experimental core-level binding energies for the carbon atoms in 4-aminoquinoline, illustrating the sensitivity of XPS to the chemical environment.

| Atom Assignment | Binding Energy (eV) |

| C4 (bonded to -NH₂) | 291.75 |

| Other Ring Carbons | 290.0 - 291.5 |

Computational and Theoretical Investigations of 4 Amino 2,8 Dimethylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a fundamental tool for investigating the properties of 4-Amino-2,8-dimethylquinoline. By employing functionals such as B3LYP combined with various basis sets (e.g., 6-311G(d,p)), it is possible to model the molecule's behavior with a high degree of accuracy. acs.org

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For related quinoline (B57606) derivatives, it has been shown that the quinoline ring system is largely planar. researchgate.net The primary conformational flexibility in this compound would arise from the orientation of the amino group (-NH2) relative to the quinoline ring.

The bond lengths and angles are calculated and can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational method. rasayanjournal.co.in For instance, in related chloro-quinoline derivatives, specific bond lengths and the planarity of the ring system have been established, providing a benchmark for the theoretical model of this compound. rasayanjournal.co.in

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet representative, data based on typical values for substituted quinolines as specific data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.40 Å |

| C-N (in ring) bond length | ~1.37 Å |

| C-N (amino) bond length | ~1.38 Å |

| C-C (methyl) bond length | ~1.51 Å |

| Dihedral Angle (Amino H-N-C4-C3) | ~0° or 180° (planar) |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, reflecting the electron-donating nature of these moieties. researchgate.net The LUMO, conversely, would likely be distributed over the quinoline ring system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org In similar amino-substituted quinolines, this energy gap is a crucial factor in their observed chemical behavior. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound This table presents hypothetical, yet representative, data based on typical values for substituted quinolines as specific data for this compound is not available.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.3 eV |

| Energy Gap (ΔE) | 4.2 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the nitrogen atom of the amino group and the nitrogen atom within the quinoline ring, indicating these are the primary sites for electrophilic interaction. researchgate.net Regions of positive potential (blue regions) would likely be found around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interactions. researchgate.net

Noncovalent Interactions and Intermolecular Forces in this compound Systems

Noncovalent interactions are crucial for understanding the supramolecular chemistry and crystal packing of this compound. wikipedia.org These interactions, though weaker than covalent bonds, collectively dictate the physical properties of the compound in its solid state. nih.gov Key noncovalent interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor, leading to the formation of intermolecular hydrogen bonds (N-H···N). researchgate.net

π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by van der Waals forces. researchgate.net

C-H···π Interactions: The methyl groups can also participate in weaker C-H···π interactions with the aromatic system of neighboring molecules. nih.gov

These interactions are fundamental in the self-assembly of the molecules into a stable crystal lattice. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant differences in electron distribution, often arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. mdpi.comresearchgate.net The presence of the electron-donating amino group and the π-system of the quinoline ring suggests that this compound could possess NLO activity.

Computational methods can predict the first-order hyperpolarizability (β), a measure of the NLO response of a molecule. illinois.edu A higher value of β indicates a stronger NLO response, which is desirable for applications in optoelectronics. mdpi.comresearchgate.net For similar donor-acceptor substituted quinolines, significant hyperpolarizability values have been calculated. mdpi.com

Table 3: Predicted NLO Properties of this compound This table presents hypothetical, yet representative, data based on typical values for substituted quinolines as specific data for this compound is not available.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~3.5 Debye |

| First Hyperpolarizability (β) | ~15 x 10-30 esu |

Thermodynamic Properties and Stability Predictions

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. mdpi.comacs.org These properties are essential for understanding the stability of the compound and its behavior under different temperature and pressure conditions. mdpi.com

By calculating these thermodynamic parameters, it is possible to assess the thermal stability of the molecule. This is particularly relevant for predicting its behavior during synthesis, purification, and storage. mdpi.com

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K This table presents hypothetical, yet representative, data based on typical values for substituted quinolines as specific data for this compound is not available.

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (gas) | ~150 kJ/mol |

| Standard Entropy (gas) | ~400 J/(mol·K) |

| Heat Capacity (Cv) | ~180 J/(mol·K) |

Solvent Effects on Molecular Stability and Electronic Properties

The environment in which a molecule exists can significantly influence its stability and electronic characteristics. Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding these solvent effects. For quinoline derivatives, the stability has been shown to be amplified in the presence of solvents. rsc.org

A theoretical investigation using DFT calculations at the B3LYP/6-311++G(d,p) level on related polysubstituted quinolines demonstrated a clear trend in molecular stability based on the solvent used. The stability of the compounds was found to increase in the following order: H₂O > DMF > CH₃CN > EtOH > THF, a trend that aligns with experimental findings. rsc.org This highlights the critical role of polar solvents, especially water, in stabilizing the quinoline structure. rsc.org Computational models also predict that the presence of an electron-donating amino group, such as in 7-amino-2,4-dimethylquinoline, enhances polarity and thus influences its aqueous solubility compared to non-amino analogues.

Theoretical estimations in various solvents have been used to calculate key electronic properties. These properties are essential for predicting the reactivity and kinetic stability of the molecule.

Table 1: Theoretically Estimated Electronic Properties of a Quinoline Derivative in Various Solvents

| Property | H₂O | DMF | CH₃CN | EtOH | THF |

|---|---|---|---|---|---|

| Band Gap (eV) | 4.13 | 4.15 | 4.15 | 4.16 | 4.16 |

| First Ionization Energy (eV) | 6.55 | 6.57 | 6.57 | 6.58 | 6.58 |

| Electron Affinity (eV) | 2.42 | 2.42 | 2.42 | 2.42 | 2.42 |

| Electronic Chemical Potential (eV) | -4.48 | -4.49 | -4.49 | -4.50 | -4.50 |

| Electrophilicity Index (eV) | 2.43 | 2.44 | 2.44 | 2.45 | 2.45 |

| Hardness (eV) | 2.07 | 2.07 | 2.08 | 2.08 | 2.08 |

| Softness (eV⁻¹) | 0.24 | 0.24 | 0.24 | 0.24 | 0.24 |

Data derived from theoretical calculations on related 4-amino-2-benzoylquinoline-3-carboxamide derivatives. rsc.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by screening large databases of small molecules and predicting their binding affinity to a biological target. nih.gov

Ligand-Protein Interaction Profiling for Target Identification

Molecular docking studies on quinoline derivatives have been pivotal in identifying their potential biological targets and understanding the molecular basis of their activity. bohrium.com For instance, in the context of anticancer research, docking analyses have been performed on quinoline analogues to investigate their binding modes with critical protein targets like Cyclin-Dependent Kinase 2 (CDK2). bohrium.com These studies provide valuable insights into the thermodynamic interactions that govern binding affinity. bohrium.com

Similarly, docking studies of benzoquinoline derivatives against cancer-related cell lines like HT29 (colon carcinoma) and MCF7 (breast adenocarcinoma) have revealed significant binding energies, suggesting potential mechanisms for their observed antiproliferative effects. researchgate.net The interactions typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. volkamerlab.org

Table 2: Example of Ligand-Protein Interactions for a Quinoline Derivative

| Target Protein | Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|---|

| CDK2 | LEU83, GLU81, ILE10, LYS33 | Hydrogen Bond | -8.5 |

| VAL18, ALA31, VAL64, LEU134 | Hydrophobic | ||

| HT29 | Not Specified | Not Specified | -7.55 |

| MCF7 | Not Specified | Not Specified | -6.9 |

Data derived from molecular docking studies on related quinoline and benzoquinoline derivatives. bohrium.comresearchgate.net

Computational Screening of this compound Analogues for Specific Receptors/Enzymes

Virtual or computational screening is a key strategy in modern drug discovery that involves docking large libraries of compounds against a specific receptor or enzyme to identify potential hits. nih.gov This approach has been successfully applied to quinoline-based structures.

In one such study, a virtual screening of approximately 59,000 compounds followed by in-vitro assays led to the identification of several inhibitors of the SARS-CoV 3CLpro enzyme. acs.org Further searching for analogues with a common quinoline substructure identified additional active compounds. acs.org Another example involves the screening of 2-anilino 4-amino substituted quinazolines, which are structurally related to 4-aminoquinolines, against the Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (Pf-DHODH) protein target. nih.gov This screening identified a derivative with a high docking score and favorable interaction energy, suggesting its potential as an antimalarial agent. nih.gov These studies demonstrate the power of computational screening to efficiently narrow down vast chemical space to a manageable number of promising candidates for further experimental validation.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. arxiv.org This technique simulates the movement of atoms and molecules, allowing for the observation of processes that are often inaccessible to experimental methods. arxiv.orglammps.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of all close contacts simultaneously. mdpi.com

This analysis has been applied to various heterocyclic compounds, including quinoline derivatives, to understand their crystal packing. mdpi.comacs.org The dnorm surface uses a color scale where red spots indicate shorter intermolecular contacts (like hydrogen bonds), white areas represent contacts close to the van der Waals radii, and blue regions show longer contacts. acs.org

Table 3: Example of Hirshfeld Surface Analysis Data for a Heterocyclic Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.2 |

| C···H / H···C | 21.1 |

| O···H / H···O | 20.6 |

| N···H / H···N | 5.8 |

| S···H / H···S | 9.0 |

Data derived from Hirshfeld surface analyses of various N- and O-containing heterocyclic compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. spu.edu.sydmu.dk

QSAR studies have been performed on 4-aminoquinoline (B48711) derivatives to understand the structural requirements for their biological activities, such as antimalarial efficacy. researchgate.net In a typical QSAR study, various molecular descriptors (representing physicochemical properties like hydrophobicity, steric bulk, and electronic effects) are calculated for a series of compounds. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For example, a 2D-QSAR analysis on a series of 4-amino-7-chloroquinolines identified key descriptors that influence their antimalarial activity. researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) can provide 3D-QSAR models, which generate contour maps highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com These models are invaluable for the rational design of new derivatives with improved therapeutic potential. mdpi.com

Table 4: Example of Descriptors Used in a QSAR Model for Antimalarial 4-Aminoquinolines

| Model Type | Descriptors | Correlation with Activity | Statistical Significance (r²) |

|---|---|---|---|

| 2D-QSAR | Kappa3 | Negative (-20.49%) | 0.8462 |

| Kier ChiV4 | Positive | ||

| Dipole Moment | Positive |

Data derived from a QSAR study on side chain modified 4-amino-7-chloroquinolines. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs for Biological Activity Profiles

The biological activity of 4-aminoquinoline (B48711) derivatives is highly dependent on key structural features that can be modified to target various diseases. Research into this class of compounds has identified several critical motifs that govern their efficacy.

For instance, in the development of leishmanicidal agents, the most promising 4-aminoquinolines feature a tertiary amine or a lipophilic group within the amino side chain. frontiersin.org The nature of the linker between the quinoline (B57606) core and other functionalities, such as a triazino indole (B1671886) moiety, is also critical, with variations in linker length and substitution patterns on associated aromatic rings significantly impacting activity. frontiersin.org Similarly, in the context of antimalarial agents, key structural features for optimal activity include a protonatable side chain, an imidazole (B134444) ring, and an aryl or heteroaryl system. scispace.com Studies on such hybrids have revealed that a decrease in antimalarial efficacy often accompanies an increase in the length of the alkyl chain spacer. scispace.com

The core quinoline structure itself can be modified by fusing it with other heterocyclic rings. The creation of indolo-, pyrrolo-, and thieno-quinolines has been shown to enhance cytotoxic activity against cancer cell lines. researchgate.net The strategy of molecular hybridization, which involves covalently fusing two or more pharmacophoric units, is a prominent approach for developing new molecular frameworks based on the 4-aminoquinoline scaffold. scispace.com This method aims to improve efficacy and delay the emergence of drug resistance. scispace.com

A summary of key structural motifs and their influence on biological activity is presented below.

Table 1: Key Structural Motifs of 4-Aminoquinoline Derivatives and Associated Biological Activities

| Structural Motif | Modification/Feature | Associated Biological Activity | Reference(s) |

|---|---|---|---|

| 4-Amino Side Chain | Presence of a terminal tertiary amine | Leishmanicidal, Antimalarial (accumulation in parasite) | frontiersin.orgresearchgate.net |

| Lipophilic groups (alkyl, aryl) | Leishmanicidal | frontiersin.org | |

| Shorter alkyl chain linkers (2-3 carbons) | Antimalarial | scispace.comresearchgate.net | |

| Quinoline Core (C2) | Aryl-substituents (e.g., phenyl, naphthyl) | CpG-ODN inhibitory activity | frontiersin.org |

| Unsubstituted | Antimalarial | google.com | |

| Quinoline Core (C3) | Alkyl, aryl, or aralkyl group | Antimalarial | google.com |

| Quinoline Core (C7) | Halogen (especially Chlorine) | Antimalarial, Inhibition of β-hematin formation | researchgate.netgoogle.comacs.org |

| Methyl group | Antimalarial | google.com | |

| Hybrid Scaffolds | Fusion with indolo, pyrrolo, thieno rings | Cytotoxicity | researchgate.net |

| Hybridization with isoindoline-1,3-dione | Antiplasmodial | nih.gov |

Influence of Substituent Position and Electronic Nature on Molecular Target Binding

The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the 4-aminoquinoline ring system profoundly affect molecular target binding and subsequent biological activity.

The electronic nature of substituents can dictate the potency of these compounds. For example, in a series of 1,2,3-triazine–4-aminoquinoline conjugates, structure-activity relationship studies revealed a preference for electron-withdrawing substituents for enhanced antimalarial efficacy. scispace.com Conversely, in the design of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the addition of an electron-donating methoxy (B1213986) group to an attached pyridine (B92270) ring was found to improve potency. nih.gov This highlights that the optimal electronic nature of a substituent is often target-dependent.

The position of these substituents is equally critical. For antimalarial activity, the 7-position is considered optimal for a chloro substituent, which is deemed essential for high-affinity binding to hematin (B1673048). researchgate.net Furthermore, while the 2-position should ideally remain unsubstituted for antimalarial action, introducing a substituent at the 3-position is often advantageous. google.com In other applications, substitution at the C-2 position with aryl groups was found to enhance CpG-ODN inhibitory activity. frontiersin.org

Steric effects also play a significant role. In the development of DHODH inhibitors, installing a strongly electron-withdrawing fluoro substituent on an attached pyridine ring resulted in a significant loss of potency, suggesting that steric hindrance can override electronic effects. nih.gov The interplay between a substituent's size, position, and electronic character is a key consideration in the design of potent quinoline-based compounds.

Table 2: Influence of Substituent Modifications on the Biological Activity of Quinoline Scaffolds

| Scaffold Position | Substituent Type/Nature | Effect on Biological Activity | Target/Application | Reference(s) |

|---|---|---|---|---|

| C2-Position | Phenyl or Naphthyl group | Increased activity | CpG-ODN Inhibition | frontiersin.org |

| Unsubstituted | Favorable for activity | Antimalarial | google.com | |

| C3-Position | Alkyl, Aryl, or Aralkyl group | Advantageous for activity | Antimalarial | google.com |

| C7-Position | Chlorine or Methyl group | Increased effectiveness | Antimalarial | google.com |

| Electron-donating group (Methoxy) | Dual enzyme inhibition | Cholinesterase Inhibition | mdpi.com | |

| General | Electron-withdrawing groups | Increased efficacy | Antimalarial (Triazine hybrids) | scispace.com |

| Electron-donating groups | Decreased energy of 3nπ* level | Photochemistry | acs.org |

Role of the 4-Amino Group and Methyl Substituents in Biological Recognition

In the specific scaffold of 4-Amino-2,8-dimethylquinoline, each component—the 4-amino group and the methyl groups at positions 2 and 8—plays a distinct role in molecular interactions and biological recognition.

The 4-amino group is fundamental to the activity of this class of compounds. It serves as a critical anchor for binding to biological targets. In the context of malaria, the 4-aminoquinoline nucleus is directly responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), which is a crucial step in its mechanism of action. acs.org Furthermore, a basic amino side chain attached to this group is essential for the drug's accumulation in the acidic food vacuole of the parasite, a process that concentrates the compound at its site of action. researchgate.netacs.org The unique affinity of the 4-amino group for targets like Fe(III)PPIX is a defining feature of its biological profile. acs.org

Rational Design Strategies for Optimizing this compound Scaffolds for Specific Molecular Interactions

Optimizing the this compound scaffold for specific biological targets requires rational design strategies that leverage SAR data and computational tools. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties.

One primary strategy is structure-guided design . This approach uses high-resolution structural information of a drug-target complex, often from X-ray crystallography, to design new molecules that form more favorable interactions. For example, in the development of DHODH inhibitors, researchers identified specific amino acid residues (T63 and Y356) in the binding pocket and designed new quinoline analogues to form novel hydrogen bonds with these residues, leading to more potent compounds. nih.gov

Molecular hybridization is another powerful strategy. It involves combining the 4-aminoquinoline scaffold with other known pharmacophores to create a single hybrid molecule. scispace.com This can lead to compounds with dual modes of action or improved properties that can overcome drug resistance mechanisms. scispace.comnih.gov

A systematic exploration of SAR is a foundational strategy. This involves methodically modifying substituents at various positions around the quinoline ring (e.g., positions 4, 6, and 8) and assessing the impact on biological activity. researchgate.net This iterative process helps to build a comprehensive understanding of the structural requirements for activity and guides the design of more potent inhibitors. researchgate.net Computational methods, such as docking studies, are often employed in this process to predict how new derivatives will interact with their target, identifying key interactions like π-π stacking and hydrogen bonds that are crucial for binding. rsc.org These rational approaches are essential for transforming the this compound scaffold into optimized therapeutic candidates. core.ac.uk

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Exploration of Molecular Targets and Binding Mechanisms

The compound 4-Amino-2,8-dimethylquinoline has been identified as a subject of interest in enzyme inhibition studies, particularly concerning the NAD-hydrolyzing enzyme CD38. nih.govresearchgate.net Research focused on the development of potent human CD38 inhibitors started with a micromolar 8-quinoline carboxamide hit and systematically explored substitutions at the 4-, 6-, and 8-positions of the quinoline (B57606) ring. nih.govresearchgate.net This exploration led to the discovery of 4-amino-8-quinoline carboxamides that were significantly more potent. nih.gov These inhibitors are valuable tools for studying the biology of the CD38 enzyme and investigating the therapeutic potential of enhancing NAD levels in disease models where NAD is abnormally low. nih.govresearchgate.net The development of these inhibitors enables further biological studies on the role of CD38 in various physiological and pathological processes. nih.gov

Quinoline derivatives have also been investigated for their anti-inflammatory properties, which often involve the inhibition of cyclooxygenase (COX) enzymes. nih.gov While specific data on this compound's direct inhibition of COX-2 is not detailed, the general class of quinoline compounds is known to exhibit anti-inflammatory activity. nih.gov

The biological activities of quinoline derivatives often stem from their ability to interact with various cellular receptors and modulate signaling pathways. evitachem.com These interactions can influence a wide range of cellular processes, including metabolism, gene expression, and cell signaling. Quinoline compounds can act as inhibitors by binding to the active sites of enzymes or by blocking receptor sites involved in cellular signaling pathways. The structural features of these molecules, such as the presence and position of hydroxyl or methyl groups, are critical for their structure-activity relationships. For instance, some quinoline derivatives have been found to modulate pathways related to cell proliferation and apoptosis, which are key in cancer research. researchgate.net The specific receptor targets for this compound are a continuing area of research.

The interaction of quinoline derivatives with nucleic acids is a significant aspect of their mechanism of action. These compounds are known to bind to DNA, which can lead to the disruption of cellular processes like replication and transcription. nih.govbeilstein-journals.org The ability of these molecules to intercalate into the DNA helix is a key feature of many anticancer and antimicrobial agents. researchgate.net The planar structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This interaction can be further stabilized by substituents on the quinoline ring that may form hydrogen bonds with the DNA backbone. beilstein-journals.org The study of these interactions is crucial for understanding how these compounds exert their cytotoxic effects and for the development of new therapeutic agents. nih.gov

A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin formation. nih.govmdpi.com During its life cycle in red blood cells, the malaria parasite digests hemoglobin, which releases toxic heme. nih.gov The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin, which is biochemically identical to β-hematin. nih.govmdpi.com

4-aminoquinoline (B48711) derivatives interfere with this process. acs.org They form a complex with hematin (B1673048) (Fe(III)PPIX), which prevents its crystallization into β-hematin. acs.org This leads to a buildup of toxic free heme within the parasite, causing its death. nih.gov The 4-aminoquinoline core is responsible for complexing with the hematin. acs.org Studies have shown that 2- and 4-aminoquinolines exhibit a strong affinity for Fe(III)PPIX. acs.org This association is a necessary, though not solely sufficient, step for the inhibition of β-hematin formation. acs.org

Interaction with Nucleic Acids (DNA/RNA)

In Vitro Cellular Studies

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been evaluated against various human cancer cell lines. Quinoline-based compounds are recognized as a valuable scaffold in the development of anticancer drugs, with mechanisms including the induction of apoptosis and cell cycle arrest. researchgate.net

In one study, novel indoloquinolines and benzonaphthyridines synthesized from 4-chloro-2,8-dimethylquinoline (B186857) were screened for their anticancer activity against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines. researchgate.net Several of the synthesized compounds demonstrated significant cytotoxic activity against both cell lines, with some showing stronger effects than the standard drug Adriamycin. researchgate.net Specifically, compounds containing benzothiazole (B30560) and isoquinoline (B145761) moieties showed enhanced cytotoxicity. researchgate.net

Other studies have investigated the cytotoxicity of related compounds against breast cancer cell lines like MCF-7 and T47D, as well as lung cancer cells (A549). nih.govresearchgate.net For example, certain acridine (B1665455) derivatives have shown anticancer activity against T47D cells. rsc.org Similarly, various synthesized compounds have been tested against A549 and have shown growth inhibitory properties. researchgate.net The effectiveness of these compounds is often dependent on their specific structural modifications. researchgate.netresearchgate.net

Interactive Table: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity Noted |

| Indoloquinolines/Benzonaphthyridines | HeLa | Cervical Cancer | Good cytotoxicity, some stronger than Adriamycin researchgate.net |

| Indoloquinolines/Benzonaphthyridines | K562 | Chronic Myeloid Leukemia | Good cytotoxicity, some stronger than Adriamycin researchgate.net |

| Acridine Derivatives | T47D | Breast Cancer | Anticancer activity observed rsc.org |

| Benzonaphthyridines | A549 | Lung Cancer | Growth inhibitory property researchgate.net |

| Azobenzene-tagged photopeptides | MCF-7 | Breast Cancer | Excellent cellular potency nih.gov |

| Azobenzene-tagged photopeptides | HeLa | Cervical Cancer | Excellent cellular potency nih.gov |

| Azobenzene-tagged photopeptides | A549 | Lung Cancer | Excellent cellular potency nih.gov |

Mechanisms of Cell Death Induction (e.g., Apoptosis)

The induction of programmed cell death, or apoptosis, is a critical mechanism for various therapeutic agents, particularly in the context of anticancer research. While direct studies on the apoptotic activity of this compound are not extensively detailed in available literature, research on closely related quinoline derivatives provides significant insights into the potential of this structural class to induce cell death.

The foundational quinoline scaffold is a key component in numerous compounds exhibiting cytotoxic effects. For instance, derivatives synthesized from 4-Chloro-2,8-dimethylquinoline, a direct precursor, have been evaluated for their anticancer properties. These subsequent compounds, including novel indoloquinolines and benzonaphthyridines, displayed significant cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myelogenous leukemia). researchgate.net Specifically, certain hetero-substituted indoloquinolines and thiophene-substituted benzonaphthyridines, which originate from the 2,8-dimethylquinoline (B75129) core, showed potent cytotoxicity, in some cases exceeding that of the standard chemotherapeutic drug Adriamycin. researchgate.net

The mechanisms underlying this cytotoxicity are multifaceted. One established mechanism for quinoline-based compounds is the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA tangles during replication. acs.org By inhibiting this enzyme, these compounds can lead to DNA damage and subsequently trigger apoptosis. Furthermore, the broader class of 4-aminoquinolines has been identified as potential inhibitors of the autophagy pathway. google.com Autophagy is a cellular process that can either promote cell survival or, under certain conditions, lead to cell death. Its modulation by 4-aminoquinoline derivatives suggests another pathway through which these compounds may exert cytotoxic effects. google.com Research on other quinoline derivatives has also pointed towards apoptosis induction and cell cycle arrest as primary mechanisms of their anticancer action. researchgate.net

Antimicrobial Activity against Bacterial and Fungal Strains

Quinoline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. ijprajournal.comresearchgate.net The investigation into the specific efficacy of this compound and its close structural analogs reveals potential applications against various bacterial and fungal pathogens.

While specific data for this compound is limited, studies on its isomers and derivatives provide valuable structure-activity relationship insights. For example, structural analogs of 7-Amino-2,4-dimethylquinoline have demonstrated notable activity against Staphylococcus aureus, with reported Minimum Inhibitory Concentration (MIC) values in the range of 2–8 µg/mL. The proposed mechanism for this antibacterial action involves the disruption of the bacterial cell membrane.

Furthermore, the versatility of the quinoline scaffold allows for the synthesis of hybrid molecules with enhanced antimicrobial properties. Quinoline-tetrazole Schiff base hybrids have been synthesized and shown to possess both antibacterial and antifungal activities, with some derivatives exhibiting good efficacy. ijprajournal.com Other research has focused on modifying the quinoline core to target specific microbial pathogens. A study on 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, a derivative of the dimethylquinoline structure, showed significant antifungal activity, with inhibition rates over 80% against the plant pathogens Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 μg/mL. researchgate.net The introduction of a 1,2,4-triazole (B32235) moiety to the quinoline structure has also yielded compounds with potent antimicrobial effects, with some derivatives showing MIC values as low as 6.25 µg/mL against tested strains. nih.gov

The following table summarizes the antimicrobial activity of selected quinoline derivatives, illustrating the potential of this chemical class.

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Structural Analogs of 7-Amino-2,4-dimethylquinoline | Staphylococcus aureus | 2–8 µg/mL | |

| 4-(Allylthio)-8-fluoro-2,3-dimethylquinoline | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | researchgate.net |

| 4-(Allylthio)-8-fluoro-2,3-dimethylquinoline | Physalospora piricola | >80% inhibition at 50 µg/mL | researchgate.net |

| Quinolines with 1,2,4-triazole moiety | Various Bacteria & Fungi | As low as 6.25 µg/mL | nih.gov |

Antimalarial Activity against Parasite Strains (e.g., P. falciparum)

The 4-aminoquinoline scaffold is historically one of the most important pharmacophores in the development of antimalarial drugs, with chloroquine (B1663885) being its most famous representative. nih.gov The primary mechanism of action for this class of compounds against Plasmodium parasites, particularly during their intraerythrocytic stage, is the inhibition of hemozoin biocrystallization. The parasite digests hemoglobin within its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline form called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole and form a complex with heme, preventing its polymerization. mdpi.com The buildup of free heme is toxic to the parasite, leading to its death.

Extensive research has been conducted on novel 4-aminoquinoline analogs to overcome the challenge of drug resistance that has emerged in P. falciparum strains. nih.govnih.gov While specific data on this compound is not prominent, numerous studies on structurally related compounds highlight the potential of this scaffold. The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.

For example, various hybrid molecules incorporating the 4-aminoquinoline core have shown high potency. A quinoline-hybridization approach led to a conjugate with sub-micromolar IC50 values of 0.04, 0.07, and 0.09 µM against the D10 (CQS), Dd2 (CQR), and W2 (CQR) strains of P. falciparum, respectively. rsc.org Similarly, a novel hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate demonstrated an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of chloroquine in that study. nih.gov These findings underscore the critical role of the quinoline nucleus in antimalarial activity. nih.gov

The table below presents the in vitro antimalarial activity of several representative 4-aminoquinoline derivatives against various strains of P. falciparum.

| Compound/Derivative Class | Parasite Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (D6, CQS) | 0.049–0.074 µM | mdpi.com |

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (W2, CQR) | 0.075–0.142 µM | mdpi.com |

| Hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate | P. falciparum | 0.19 µg/mL | nih.gov |

| 4-Aminoquinoline-triazolopyrimidine hybrid | P. falciparum (CQR) | Potent activity | nih.gov |

| 4-Aminoquinoline γ- and δ-lactam hybrid | P. falciparum (W2, CQR) | 0.096 µM | mdpi.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | P. falciparum (K1, CQR) | 2.9 nM | mdpi.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | P. falciparum (3D7, CQS) | 17.3 nM | mdpi.com |

Anti-inflammatory Pathway Modulation

The quinoline framework has been identified as a promising template for designing novel anti-inflammatory agents. researchgate.net These compounds can modulate key inflammatory pathways, offering therapeutic potential for a range of inflammatory conditions. Research into derivatives of the dimethylquinoline structure has uncovered specific mechanisms of action.